molecular formula C13H7Cl2N5 B2647851 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile CAS No. 1023496-38-9

2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile

Cat. No.: B2647851
CAS No.: 1023496-38-9
M. Wt: 304.13
InChI Key: AYMRHFLALLYUEW-UHFFFAOYSA-N
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Description

2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and applications across various fields. This compound is characterized by the presence of a dichloroimidazole ring attached to an aniline moiety, which is further linked to a propanedinitrile group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile typically involves a multi-step process:

    Formation of the Dichloroimidazole Ring: This step involves the chlorination of imidazole to introduce chlorine atoms at the 4 and 5 positions.

    Attachment to Aniline: The dichloroimidazole is then reacted with aniline under conditions that facilitate the formation of a stable bond between the two moieties.

    Introduction of the Propanedinitrile Group: The final step involves the reaction of the intermediate product with malononitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.

    Substitution: The dichloroimidazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or partially reduced nitriles.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential activities include antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The dichloroimidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aniline moiety may facilitate binding to specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dichloroimidazol-1-yl)aniline: Shares the dichloroimidazole and aniline moieties but lacks the propanedinitrile group.

    2-[4-(3,4-Dichlorophenyl)piperazin-1-ylmethylidene]propanedinitrile: Similar in having a dichlorophenyl group and a propanedinitrile moiety but differs in the presence of a piperazine ring.

Uniqueness

2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is unique due to its specific combination of a dichloroimidazole ring, aniline moiety, and propanedinitrile group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(4,5-dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5/c14-12-13(15)20(8-19-12)11-3-1-10(2-4-11)18-7-9(5-16)6-17/h1-4,7-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMRHFLALLYUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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